3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, and a piperidinyl group attached to a benzamide core. Its diverse functional groups make it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with piperidine and benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzamide derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-chloro-4-formyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide, while reduction of the chloro group can produce 4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide.
Scientific Research Applications
3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The piperidinyl group can interact with receptor sites on proteins, leading to changes in their conformation and activity. The chloro and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxyaniline: A simpler compound with similar functional groups but lacking the piperidinyl and benzamide moieties.
4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide: A derivative with a methoxy group instead of a chloro group.
Uniqueness
3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research purposes.
Properties
Molecular Formula |
C22H27ClN2O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-16-6-8-17(9-7-16)20(25-12-4-3-5-13-25)15-24-22(26)18-10-11-21(27-2)19(23)14-18/h6-11,14,20H,3-5,12-13,15H2,1-2H3,(H,24,26) |
InChI Key |
ZZLQVXQJSHWNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.